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Compound of Interest

Compound Name: Russian VX

Cat. No.: B066494 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological differences

between the organophosphate nerve agents VX and its structural isomer, Russian VX (RVX).

Both compounds are highly potent acetylcholinesterase (AChE) inhibitors, leading to a life-

threatening cholinergic crisis. However, subtle structural variations result in notable differences

in their toxicological profiles, which are critical for the development of effective medical

countermeasures.

Physicochemical and Structural Properties
VX and RVX are structural isomers, sharing the same chemical formula (C11H26NO2PS) and

molecular weight.[1][2] The key structural difference lies in the alkyl groups attached to the

oxygen and nitrogen atoms. VX is O-ethyl S-[2-(diisopropylamino)ethyl]

methylphosphonothioate, while Russian VX is O-isobutyl S-[2-(diethylamino)ethyl]

methylphosphonothioate.[3][4] These differences in alkyl substituents influence their

physicochemical properties, including stability and, to some extent, their interaction with the

target enzyme.[2]

Table 1: Physicochemical Properties of VX and Russian VX (RVX)
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Property VX Russian VX (RVX)

IUPAC Name

S-{2-[Di(propan-2-

yl)amino]ethyl} O-ethyl

methylphosphonothioate

S-[2-(diethylamino)ethyl] O-

isobutyl

methylphosphonothioate

CAS Number 50782-69-9 159939-87-4

Molecular Formula C11H26NO2PS C11H26NO2PS

Molecular Weight 267.37 g/mol [1] 267.37 g/mol

Appearance Amber-colored, oily liquid[1] Oily liquid

Odor Odorless[1] Odorless

Vapor Pressure 0.09 Pa[1] Low

Boiling Point 298 °C (568 °F)[1] High

Melting Point -51 °C (-60 °F)[1] -

Density ~1.008 g/cm³[1] -

Solubility
Slightly soluble in water;

soluble in organic solvents[5]
-

Note: Detailed physicochemical data for RVX is less publicly available compared to VX.

Comparative Toxicology
The primary mechanism of toxicity for both VX and RVX is the irreversible inhibition of

acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter

acetylcholine (ACh) in synaptic clefts.[6][7] This inhibition leads to an accumulation of ACh and

subsequent overstimulation of muscarinic and nicotinic receptors, resulting in a cholinergic

crisis.[7] While the overarching mechanism is the same, there are notable differences in their

toxic potency.

Acute Toxicity (LD50)
The median lethal dose (LD50) is a measure of the acute toxicity of a substance. Several

studies have compared the LD50 of VX and RVX in various animal models and via different
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routes of exposure. While both are extremely toxic, some studies suggest that VX is slightly

more potent.

Table 2: Comparative Acute Toxicity (LD50) of VX and Russian VX (RVX)

Species
Route of
Administration

VX (µg/kg) RVX (µg/kg) Reference

Rat (Male)
Inhalation (10

min)

110.7 (95% CI:

73.5–166.7)

64.2 (95% CI:

42.1–97.8)
[8]

Rat Subcutaneous 13.1 - [9]

Human

(estimated)
Percutaneous - 0.1 mg/kg [10]

Note: The inhalation data indicates that under these specific experimental conditions, RVX is

more toxic than VX in rats.[8] However, other sources suggest American VX is slightly more

toxic than Russian and Chinese VX.[6][11] These discrepancies may be due to different

experimental protocols, animal strains, or the specific formulations of the agents used.

Acetylcholinesterase (AChE) Inhibition
The rate of AChE inhibition is a key factor in the toxicity of these agents. In vitro studies have

shown that the toxic enantiomer of RVX, (-)-VR, has an inhibition rate constant for

acetylcholinesterase that is four times higher than that of the toxic enantiomer of VX, (-)-VX.[3]

This suggests a more rapid inhibition of the target enzyme by RVX's active isomer. However, in

vivo studies in rats have indicated that overall AChE inhibition is less pronounced for RVX

compared to VX.[12] This discrepancy may be related to differences in toxicokinetics, including

metabolism and distribution.

Table 3: Comparative Acetylcholinesterase (AChE) Inhibition
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Parameter VX Russian VX (RVX) Reference

Inhibition Rate

Constant (in vitro,

toxic enantiomer)

- ~4x higher than VX [3]

Overall AChE

Inhibition (in vivo, rat

brain)

More pronounced Less pronounced [12]

Toxicokinetics and Metabolism
Toxicokinetic studies reveal differences in the absorption, distribution, metabolism, and

elimination of VX and RVX. While absorption rates through the skin are practically identical for

the enantiomers of both VX and RVX in swine, their elimination rates differ significantly.[3]

Studies in swine have shown that the elimination of VX is much slower compared to RVX.[3]

The metabolism of VX involves hydrolysis and oxidation, producing metabolites such as ethyl

methylphosphonic acid (EMPA) and the toxic compound EA-2192.[6] The metabolism of RVX is

less extensively documented in publicly available literature but is expected to follow similar

pathways, yielding corresponding metabolites.

Non-Cholinergic Effects
While the primary toxic effects of VX and RVX are due to AChE inhibition, there is growing

evidence for non-cholinergic mechanisms contributing to their overall toxicity. For VX, these

include the induction of oxidative stress.[13] Studies have shown that N-acetylcysteine (NAC),

an antioxidant, can help reduce the cholinergic and oxidative stress-mediated toxicity induced

by VX when used in conjunction with standard antidotes.[13] It is plausible that RVX induces

similar non-cholinergic effects, though specific comparative studies are limited.

Signaling Pathways
The primary signaling pathway disrupted by both VX and RVX is the cholinergic pathway due to

the accumulation of acetylcholine. This leads to the hyperstimulation of:
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Muscarinic Acetylcholine Receptors (mAChRs): G-protein coupled receptors that mediate

parasympathetic effects.

Nicotinic Acetylcholine Receptors (nAChRs): Ligand-gated ion channels located at the

neuromuscular junction and in the central nervous system.

The overstimulation of these receptors leads to a cascade of downstream signaling events,

ultimately resulting in the clinical signs of nerve agent poisoning. While the fundamental

pathway is the same for both agents, differences in their interaction with AChE and their

toxicokinetics may lead to variations in the magnitude and duration of these downstream

effects.
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Experimental Protocols
Determination of Acute Toxicity (LD50)
The following is a generalized protocol for determining the LD50 of a nerve agent in a rodent

model, based on standard toxicological methods.

Animal Model: Select a suitable rodent model (e.g., rats, guinea pigs) of a specific strain,

age, and sex.

Acclimatization: Acclimate the animals to the laboratory conditions for a specified period

before the experiment.

Dose Preparation: Prepare serial dilutions of the nerve agent in a suitable vehicle.

Administration: Administer the nerve agent to different groups of animals via the desired

route (e.g., inhalation, subcutaneous, intravenous).

Observation: Observe the animals for a defined period (e.g., 24 hours) for signs of toxicity

and mortality.

Data Analysis: Record the number of deaths in each dose group and calculate the LD50

value with 95% confidence intervals using a statistical method such as probit analysis.[8]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's
Method)
This in vitro assay is commonly used to determine the inhibitory potency of compounds on

AChE.[14]

Reagents: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic

acid) (DTNB), the substrate acetylthiocholine iodide (ATCI), and the test compound (VX or

RVX) at various concentrations.

Enzyme Preparation: Use a purified source of AChE (e.g., from electric eel or human

erythrocytes).

Assay Procedure:
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In a 96-well plate, add the phosphate buffer, AChE solution, and the test compound.

Incubate for a specific time to allow for enzyme inhibition.

Initiate the reaction by adding DTNB and ATCI.

Measure the increase in absorbance at 412 nm over time using a microplate reader. The

rate of color change is proportional to the AChE activity.

Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test

compound and determine the IC50 value (the concentration of inhibitor that causes 50%

inhibition of the enzyme).

In Vivo Toxicity Assessment In Vitro AChE Inhibition Assay

Animal Preparation
(Acclimatization, Grouping)

Dose Administration
(VX or RVX via specific route)

Observation
(Clinical signs, Mortality)

LD50 Calculation
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General Experimental Workflow for Toxicological Assessment

Conclusion
While both VX and Russian VX are highly toxic organophosphate nerve agents that primarily

act by inhibiting acetylcholinesterase, there are subtle but significant differences in their

toxicological profiles. These differences, arising from their isomeric structures, are evident in

their acute toxicity, rates of AChE inhibition, and toxicokinetics. A thorough understanding of

these variations is paramount for the development of broad-spectrum and effective medical

countermeasures for nerve agent poisoning. Further research is warranted to fully elucidate the

comparative non-cholinergic effects and metabolic pathways of these two potent chemical

warfare agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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